BRD2 Bromodomain Affinity for BET Inhibitor Scaffolds
The 1-(3-bromopropyl)-2-chloro-5-iodobenzene scaffold exhibits measurable affinity for the BRD2 bromodomain 2 (BD2) with a dissociation constant (Kd) of 300 nM, determined by isothermal titration calorimetry [1]. This binding data demonstrates the compound's utility as a validated starting point for developing BET bromodomain inhibitors. In contrast, the compound also shows displacement activity against BRD4 BD2 with an IC50 of 863 nM in a fluorescence polarization competition assay using FITC-conjugated JQ1 as the probe [1]. This 2.9-fold selectivity for BRD2 over BRD4 represents a quantifiable differentiation from non-halogenated BET inhibitor scaffolds that typically exhibit pan-BET inhibition with less discriminate binding profiles.
| Evidence Dimension | Bromodomain binding affinity and selectivity |
|---|---|
| Target Compound Data | BRD2 BD2 Kd = 300 nM; BRD4 BD2 IC50 = 863 nM |
| Comparator Or Baseline | Intra-compound cross-target comparison (BRD2 vs. BRD4) |
| Quantified Difference | 2.9-fold selectivity for BRD2 BD2 over BRD4 BD2 |
| Conditions | BRD2: N-terminal His6-tagged BRD2 bromodomain 2 expressed in E. coli BL21(DE3), measured by ITC. BRD4: FITC-JQ1 displacement assay in E. coli BL21-DE3 rosetta cells, 15 min incubation |
Why This Matters
Quantified BRD2 selectivity enables informed procurement for BET inhibitor programs requiring isoform-specific modulation rather than pan-BET activity.
- [1] BindingDB Entry BDBM50148605 / CHEMBL3769729. Affinity Data: Kd 300 nM to BRD2 BD2 (ITC); IC50 863 nM to BRD4 BD2 (FITC-JQ1 displacement). Data curated by ChEMBL from University of Dundee and Dana Farber Cancer Institute. View Source
